molecular formula C14H19NO4S B2954293 Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2034515-11-0

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No.: B2954293
CAS No.: 2034515-11-0
M. Wt: 297.37
InChI Key: HGINKPMJUDGYLW-UHFFFAOYSA-N
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Description

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,4-thiazepane ring—a seven-membered heterocycle containing nitrogen and sulfur—which is a valuable scaffold in pharmaceutical development. The structure is characterized by an ethyl carboxylate group and a phenyl substituent, along with sulfone (dioxide) functionalization on the ring system. Researchers investigate such scaffolds for their potential to interact with biological targets; for instance, related 1,4-thiazepane derivatives have been explored as selective inhibitors of enzymes like JAK1 . Compounds based on the 1,4-thiazepane core are the subject of ongoing research to elucidate their mechanisms of action, which may involve modulation of enzyme activity or signaling pathways . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-19-14(16)15-9-8-13(20(17,18)11-10-15)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGINKPMJUDGYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 7-phenyl-1,4-thiazepane-4-carboxylate with an oxidizing agent to introduce the 1,1-dioxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfur atom, potentially leading to sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can target the 1,1-dioxide group, converting it back to the parent thiazepane structure.

    Substitution: The phenyl group and other positions on the thiazepane ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include modulation of oxidative stress, inhibition of microbial growth, or interference with cancer cell proliferation.

Comparison with Similar Compounds

Ethyl 7-Phenyl-1,4-thiazepane-4-carboxylate 1,1-Dioxide vs. tert-Butyl 6-Amino-1,4-thiazepane-4-carboxylate 1,1-Dioxide

  • Structural Differences: The tert-butyl analog (CAS: 1369503-78-5) substitutes the ethyl ester with a bulky tert-butyl group and replaces the phenyl group at position 7 with an amino group (-NH₂) at position 6 . Impact of Substituents:
  • The amino group introduces nucleophilic character, enabling participation in condensation or cross-coupling reactions, unlike the inert phenyl group in the target compound.
  • Physicochemical Properties: Property this compound (Estimated) tert-Butyl 6-Amino-1,4-thiazepane-4-carboxylate 1,1-Dioxide Molecular Formula C₁₄H₁₇NO₄S C₁₀H₂₀N₂O₄S Molecular Weight (g/mol) ~311.36 264.34 Density (g/cm³) ~1.25–1.30 (estimated) 1.220 ± 0.06 Boiling Point (°C) ~400–450 (estimated) 435.9 ± 45.0 pKa ~4.5–5.5 (ester carbonyl) 5.87 ± 0.20 (amino group)

Thiadiazolo-Pyrimidine Derivatives (e.g., 7-Phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidines)

  • Structural Differences :

    • These compounds feature a fused thiadiazole-pyrimidine ring system (five- and six-membered rings) instead of the thiazepane ring .
    • The 7-phenyl group is retained, but the carboxylate ester is replaced by carboxamide or other substituents.
  • Synthesis and Reactivity: Synthesized via amine-mediated nucleophilic substitution under mild conditions (room temperature, ethanol solvent), achieving >90% yields .

Stability and Handling

  • Ethyl 7-Phenyl Derivative :
    • Expected to require 2–8°C storage (similar to tert-butyl analog) to prevent ester hydrolysis .
  • tert-Butyl Analog: Stable under inert conditions but hygroscopic due to the amino group .

Biological Activity

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide is a synthetic compound belonging to the thiazepane class, characterized by its seven-membered ring structure containing sulfur and nitrogen atoms. The presence of the 1,1-dioxide functionality enhances its chemical reactivity and potential biological activity. This compound has attracted attention in various fields, including medicinal chemistry, due to its promising applications as an antimicrobial and anticancer agent.

Structure and Composition

The molecular formula of this compound is C14H19NO4SC_{14}H_{19}NO_4S with a molecular weight of approximately 299.37 g/mol. The unique structure allows for diverse chemical interactions, making it a valuable compound for research.

Synthesis Methods

The synthesis typically involves cyclization reactions using precursors like ethyl 7-phenyl-1,4-thiazepane-4-carboxylate and oxidizing agents. Common methods include:

  • Oxidation : Utilizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the 1,1-dioxide group.
  • Substitution Reactions : Targeting the phenyl group or other positions on the thiazepane ring to introduce various functional groups.

Table: Synthesis Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxideRoom temperature
ReductionLithium aluminum hydrideAnhydrous solvent
SubstitutionHalogenating agentsVaries (e.g., reflux)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, with mechanisms likely involving disruption of cellular processes or inhibition of enzyme activity.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism may involve apoptosis induction and modulation of cell cycle progression.

Case Study: Anticancer Activity Evaluation

A study conducted by researchers assessed the anticancer potential of this compound against human cancer cell lines. The results indicated:

  • MCF-7 Cell Line : Inhibition rate of approximately 70% at a concentration of 50 µM.
  • A549 Cell Line : Inhibition rate of about 65% at the same concentration.

These findings suggest that the compound could serve as a lead in developing new anticancer therapies.

The biological activity is attributed to its ability to interact with specific molecular targets within cells. The binding affinity to enzymes or receptors can lead to modulation of signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate can be compared with other thiazole derivatives known for their biological activities:

Compound TypeBiological Activity
Ethyl 7-phenyl-1,4-thiazepaneAntimicrobial, Anticancer
Thiazole DerivativesDiverse biological activities
Benzothiadiazine derivativesPotential anticancer properties

The unique seven-membered ring structure provides distinct chemical properties that may enhance its biological efficacy compared to five-membered thiazole derivatives.

Q & A

Q. Table 1. Spectroscopic Signatures of Functional Groups

Functional GroupNMR (δ ppm)IR (cm⁻¹)
Phenyl (C6H5)7.14–7.301450–1505
Sulfone (SO2)-1100–1300
Ester (COOEt)168–172 (13C)1680–1720
Sources:

Q. Table 2. Synthetic Yield Optimization

SolventTemperature (°C)CatalystYield (%)
Ethanol78None92
THF40NaOAc85
Acetic Acid100H2SO478
Sources:

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